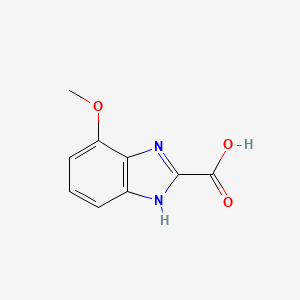
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine and appropriate aldehydes or ketones.
Use of azides: Reacting azides with alkynes in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted triazoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry
Agriculture: Used in the development of agrochemicals.
Chemical Manufacturing: Employed in the synthesis of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound with a similar core structure.
3-Methyl-1-phenyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole may exhibit unique properties due to the presence of the ethyl and pyrrolidin-3-ylmethyl groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3 |
Clave InChI |
NEHPPFPZRYIUPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)CC2CCNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



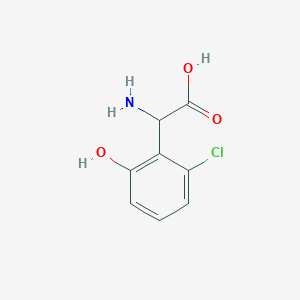

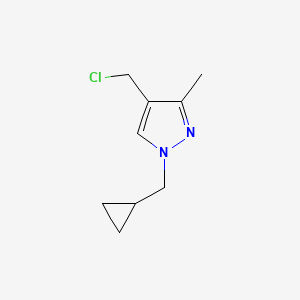
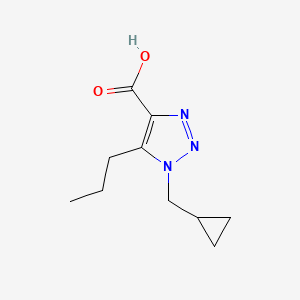
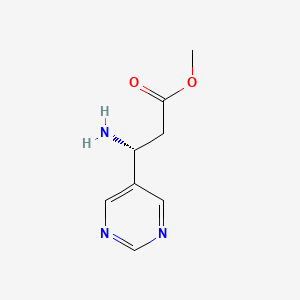
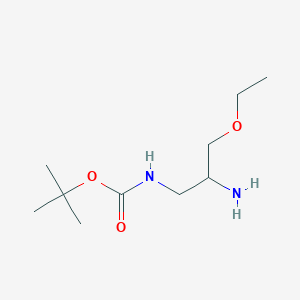

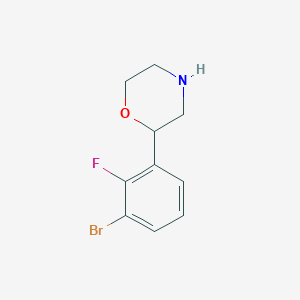
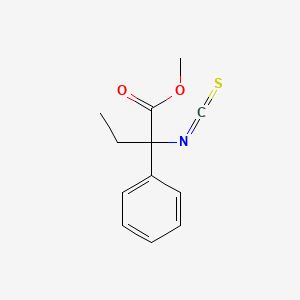

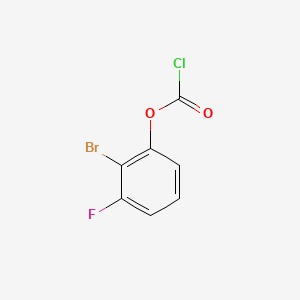
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
